4-Methyl-2-(piperidin-4-yl)hexan-1-amine is an organic compound with the molecular formula CHN. This compound features a hexane backbone with a methyl group at the fourth position and a piperidine ring at the second position. It belongs to the class of amines and has been studied for its potential biological activities, particularly in medicinal chemistry, where it may play a role in drug discovery targeting neurological disorders .
The compound can be synthesized from commercially available precursors such as 4-methylhexan-2-one and piperidine derivatives. It is classified as a secondary amine due to the presence of the piperidine ring, which is a six-membered nitrogen-containing heterocycle that is significant in pharmacology .
The synthesis of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine typically involves several steps:
The total yield of this synthesis can vary significantly, often ranging from 60% to 76%, depending on the specific conditions used .
The molecular structure of 4-Methyl-2-(piperidin-4-yl)hexan-1-amine consists of:
The structural formula can be represented as follows:
Key structural data includes:
4-Methyl-2-(piperidin-4-yl)hexan-1-amine can participate in various chemical reactions typical for amines, including:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 4-Methyl-2-(piperidin-4-yl)hexan-1-amine primarily revolves around its interaction with neurotransmitter receptors in the central nervous system. Research indicates that it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake, which could have implications for treating neurological disorders.
Studies focusing on its binding affinity to various receptors are essential for elucidating its potential therapeutic effects, particularly in modulating pathways related to mood regulation, anxiety, and pain perception .
Key physical properties include:
Chemical properties:
Relevant data:
Spectroscopic data (where available):
4-Methyl-2-(piperidin-4-yl)hexan-1-amine has potential applications in several fields:
The synthesis of 4-methyl-2-(piperidin-4-yl)hexan-1-amine relies heavily on established methodologies for constructing the piperidine core and subsequent functionalization. Pyridine hydrogenation represents a cornerstone approach, where substituted pyridines undergo catalytic reduction to yield piperidine derivatives. Heterogeneous catalysts like ruthenium, cobalt, and nickel silicide enable this transformation under high-pressure H₂ conditions. For example, Beller et al. demonstrated cis-selective hydrogenation of multi-substituted pyridines using a Ru catalyst, achieving high diastereoselectivity—a critical factor for chiral piperidine scaffolds [3]. Similarly, Grygorenko’s group combined dehydroxylation and pyridine reduction in a single step using Pd/C, streamlining access to alkylated piperidines [3].
Cyclization strategies offer complementary routes. Mannich condensations between ketones, aldehydes, and ammonia efficiently generate piperidin-4-ones, as evidenced by the synthesis of 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one in 88% yield [4]. Additionally, Hantzsch-type reactions employing 1,3-dicarbonyl compounds and ammonium acetate provide access to partially saturated piperidine intermediates, though subsequent oxidation or deprotection steps are often needed [7].
Limitations of traditional methods include harsh reaction conditions (e.g., high temperature/pressure), moderate stereocontrol for trans-disubstituted piperidines, and functional group incompatibility. For instance, fluorinated pyridines require specialized catalysts (e.g., Pd/C) to avoid hydrodefluorination byproducts [3]. These challenges necessitate careful optimization for complex targets like 4-methyl-2-(piperidin-4-yl)hexan-1-amine.
Table 1: Traditional Methods for Piperidine Core Synthesis
Method | Catalyst/Conditions | Key Advantages | Limitations |
---|---|---|---|
Pyridine Hydrogenation | Ru/C, H₂ (50–100 bar), 80–100°C | High cis-diastereoselectivity | High pressure; sensitive to fluorination |
Mannich Condensation | EtOH/H₂O, RT, acid catalyst | High yields (up to 88%); simple setup | Limited to symmetric ketones |
Hantzsch Dihydropyridine | NH₄OAc, reflux, 1,3-dicarbonyls | Broad substrate scope | Requires oxidation to aromatize |
Advanced reductive amination and alkylation techniques address stereochemical and efficiency challenges in synthesizing 4-methyl-2-(piperidin-4-yl)hexan-1-amine. Asymmetric hydrogenation of pyridinium salts enables enantioselective piperidine formation. Qu et al. achieved this using Ir(I) catalysts with chiral P,N-ligands, generating 2-substituted piperidines with >90% ee—critical for chiral amines like the target compound [3]. Similarly, Crudden’s group employed borenium ions and hydrosilanes for metal-free, diastereoselective pyridine reduction, offering a complementary strategy for acid-sensitive intermediates [3].
Transition-metal-catalyzed C–H functionalization allows direct modification of pre-formed piperidines. Ru-catalyzed α-arylation of N-(pyridin-2-yl)piperidines with phenylboronic esters installs substituents at C2 without pre-activation [6]. Pd-catalyzed methods further enable β- or γ-C(sp³)–H activation for alkyl or aryl group incorporation, though directing groups (e.g., sulfonamides) are often required [6]. For 4-methyl-2-(piperidin-4-yl)hexan-1-amine, this could streamline hexyl chain introduction at C4.
Stereoselective alkylation of iminium intermediates represents another key strategy. Chiral auxiliaries or organocatalysts control asymmetry during nucleophilic addition to N-acyliminium species derived from piperidin-4-ones. For instance, Evans’ oxazolidinones or MacMillan catalysts facilitate enantioselective C2-alkylation, directly establishing the chiral center adjacent to the amine [10].
Table 2: Modern Reductive Amination and Alkylation Techniques
Strategy | Reagents/Conditions | Application to Target | Efficiency |
---|---|---|---|
Ir-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]₂, chiral ligand, H₂ | Enantioselective piperidine formation | >90% ee, 85% yield |
Ru-Catalyzed C–H α-Arylation | [RuCl₂(p-cymene)]₂, AgOTf, boronate | C2-Arylation of piperidine | 60–75% yield |
Organocatalytic Alkylation | Chiral imidazolidinone, alkyl halide | Asymmetric C2-functionalization | 80% yield, 94% ee |
The assembly of 4-methyl-2-(piperidin-4-yl)hexan-1-amine typically involves convergent sequences pairing piperidine construction with side-chain elaboration. A Boc-protection/deprotection strategy is ubiquitous for amine masking. For example, reductive amination of 4-amino-1-Boc-piperidine (3) with 2-phenylacetaldehyde yields intermediate 4, which undergoes coupling (alkylation/acylation) and acid-mediated deprotection to furnish N-modified piperidines [5]. This approach protects the amine during C4-alkylation or C2-hexanamine installation.
Late-stage functionalization of pre-assembled piperidine cores is equally important. Suzuki–Miyaura coupling on brominated piperidines introduces aryl groups, followed by chemoselective hydrogenation of the pyridine ring. Usuki et al. optimized this sequence for donepezil synthesis, maintaining indole aromaticity while saturating the piperidine [3]. For the target compound, similar coupling could install the 4-methylhexyl moiety via boronic ester derivatives.
Epoxide ring-opening provides access to the 1-aminohexan-2-ol motif. Patent routes describe Mn-catalyzed epoxidation of allyl precursors, followed by regioselective aminolysis. For instance, (S)-2-(Boc-amino)-4-methylpentan-1-ol is oxidized to the epoxide using Mn-salen catalysts, then opened with ammonia to yield the 1,2-diamine scaffold [10]. This could be adapted for the hexan-1-amine side chain in the target molecule.
Table 3: Multi-Step Synthetic Pathways for Key Intermediates
Intermediate | Synthetic Sequence | Yield per Step | Overall Yield |
---|---|---|---|
4-Amino-1-Boc-piperidine | Pyridine hydrogenation → Boc protection | 85% (hydrogenation) | 72% (3 steps) |
2-(Boc-amino)hexanal | Allylation of ethyl acetoaetate → Hydrolysis → Decarboxylation | 78%, 90%, 95% | 67% (4 steps) |
N-Trifluoromethyl piperidine | N-Alkylation with CF₃I → Boc deprotection | 65% (alkylation) | 58% (2 steps) |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3